4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazinone core and a butanamide side chain.
Vorbereitungsmethoden
The synthesis of 4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide involves multiple steps, starting with the preparation of the phthalazinone core. The synthetic route typically includes the following steps:
Formation of the Phthalazinone Core: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide.
Formation of the Butanamide Side Chain: The butanamide side chain is introduced through an amide coupling reaction using butanoyl chloride and isopropylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide can be compared with other similar compounds, such as:
3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid: This compound shares the phthalazinone core but has a different side chain.
Beta-agonists: These compounds have similar structural features and are used in pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
64377-91-9 |
---|---|
Molekularformel |
C16H21N3O3 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
4-(3-methyl-1,4-dioxophthalazin-2-yl)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)17-14(20)9-6-10-19-16(22)13-8-5-4-7-12(13)15(21)18(19)3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
JHJIDPLTDPUOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CCCN1C(=O)C2=CC=CC=C2C(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.